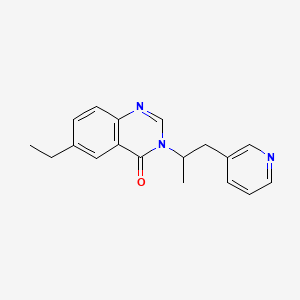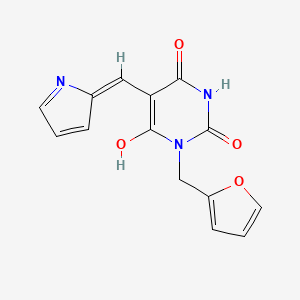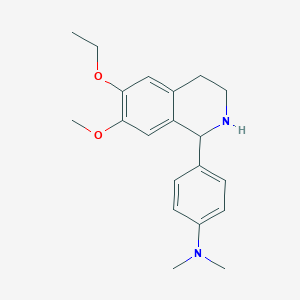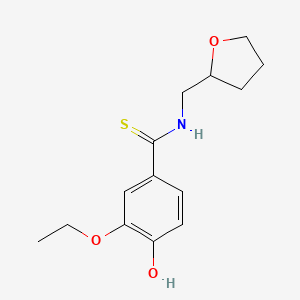![molecular formula C23H25N3O2 B6088603 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)
2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that belongs to the class of spirocyclic compounds. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of enzyme activity through binding to the active site. The compound is believed to interact with the enzyme through hydrogen bonding and hydrophobic interactions, leading to the disruption of the enzyme's catalytic function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one are primarily related to its enzyme inhibitory activity. By inhibiting the activity of enzymes involved in the regulation of neurotransmitters, the compound has the potential to modulate neurotransmitter levels in the brain. This can lead to a range of effects, including improved cognitive function, mood regulation, and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its potent inhibitory activity against a range of enzymes, its spirocyclic structure, and its potential applications in medicinal chemistry. However, the limitations of using the compound include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Further investigation of the compound's mechanism of action and potential side effects.
2. Exploration of the compound's potential applications in the treatment of neurological disorders, including Alzheimer's disease and depression.
3. Development of more efficient and cost-effective synthesis methods for the compound.
4. Investigation of the compound's potential as a lead compound for the development of new enzyme inhibitors.
5. Evaluation of the compound's potential as a tool for studying the regulation of neurotransmitters in the brain.
Conclusion:
In conclusion, 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. Its potent inhibitory activity against a range of enzymes, including those involved in the regulation of neurotransmitters, makes it a promising candidate for the development of new drugs for neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential in other areas of research.
Métodos De Síntesis
The synthesis of 2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2-(1-benzofuran-2-ylmethyl)-4-chloromethylpyridine with 1,3-diaminopropane in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in the regulation of neurotransmitters and are implicated in various neurological disorders, including Alzheimer's disease and depression.
Propiedades
IUPAC Name |
2-(1-benzofuran-2-ylmethyl)-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22-23(8-4-11-26(22)15-18-5-3-10-24-14-18)9-12-25(17-23)16-20-13-19-6-1-2-7-21(19)28-20/h1-3,5-7,10,13-14H,4,8-9,11-12,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVCZDLBYRXQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC4=CC=CC=C4O3)C(=O)N(C1)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)


![3-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6088547.png)
![1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B6088553.png)
![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)

![5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)
![3-(2-methylphenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6088589.png)
![9-(4-methylphenyl)-8-({[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B6088592.png)
![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)

![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)
![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)